molecular formula C11H15Cl2N3O B3059707 1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride CAS No. 1185294-13-6

1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride

Cat. No. B3059707
CAS RN: 1185294-13-6
M. Wt: 276.16
InChI Key: AKGYQYZIQCVQPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloropyridine-4-carbonyl chloride with 4-methylpiperazine. The chlorination of the pyridine ring results in the formation of the chloropyridine intermediate, which subsequently reacts with the piperazine moiety to yield the target compound .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride consists of a chloropyridine ring attached to a piperazine ring. The chlorine atom is positioned at the 2-position of the pyridine ring, and the methyl group is linked to the piperazine nitrogen. The hydrochloride salt forms due to protonation of the piperazine nitrogen by HCl .

Scientific Research Applications

Metabolism and Anticancer Activity

  • 1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride has shown significant promise in anticancer research. A study by Jiang et al. (2007) explored the metabolism of a related compound, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which exhibited excellent in vivo and in vitro anticancer activity with low toxicity. The study identified nine metabolites in rat bile, highlighting the compound's extensive metabolism (Jiang et al., 2007).

Synthesis Methods

  • The compound has been a focus of synthetic methods for medicinal drugs. Kushakova et al. (2004) detailed an efficient synthesis method for 1-Amino-4-methylpiperazine, a related compound, used as an intermediate in drug synthesis. This provides insights into the synthetic pathways that could be applicable to this compound (Kushakova et al., 2004).

Chemical Analysis and Detection

  • The compound's detection and analysis in biological fluids have been a subject of study. For instance, Lubran (1950) developed methods for estimating Hetrazan (1-diethylcarbamyl-4-methylpiperazine hydrochloride) in biological fluids, providing a foundation for analyzing similar compounds (Lubran, 1950).

Synthesis of Analogues

  • The synthesis of new amides in the N-methylpiperazine series, which includes compounds like this compound, has been researched to develop new pharmaceuticals. Koroleva et al. (2011) created new carboxylic acid amides containing an N-methylpiperazine fragment, indicating the broad applicability of this chemical class in drug development (Koroleva et al., 2011).

Environmental Impact Studies

  • Research by Kolpin (1997) on agricultural chemicals in groundwater in the Midwestern United States, including compounds related to this compound, offers insights into environmental impacts and land use relations (Kolpin, 1997).

Novel Compound Syntheses

  • Innovative syntheses involving related piperazine compounds have been a focus, as demonstrated by Chu et al. (1992) who developed an alternative synthesis of Temafloxacin, a potent antibacterial agent, involving 1-methylpiperazine as a key intermediate (Chu et al., 1992).

Development of Anticonvulsant Agents

  • Research into the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- derivatives, closely related to this compound, has been conducted, with Obniska et al. (2005) synthesizing and testing a series of derivatives for activity against seizures (Obniska et al., 2005).

properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9;/h2-3,8H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGYQYZIQCVQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185294-13-6
Record name Methanone, (2-chloro-4-pyridinyl)(4-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185294-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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